![molecular formula C16H15NO4 B2592177 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid CAS No. 2411298-59-2](/img/structure/B2592177.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C16H15NO4. The structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 285.299.Scientific Research Applications
Synthesis Methodologies
Research in the field of synthesis methodologies includes the development of efficient and simple synthetic routes for related compounds. For example, the study on New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones demonstrates an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones through a one-pot reaction, highlighting the importance of innovative synthesis techniques in creating compounds with potential pharmaceutical applications (Trifunović et al., 2010). Similarly, Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles outlines a method for modifying indoles to produce derivatives with various functional groups, showcasing the adaptability of indole compounds for different scientific and medicinal purposes (Nemoto et al., 2016).
Crystal Structure Analysis
The study of crystal structures provides insight into the molecular geometry, bonding, and potential interaction sites of compounds, which is crucial for drug design and material science. Crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate reveals the geometric configuration of an indole-derived compound, contributing to the understanding of how similar compounds might interact with biological molecules or other chemicals (Li et al., 2009).
Chemical Property Studies
Exploring the chemical properties, including reactivity and binding affinity, of indole derivatives opens up possibilities for their application in creating new materials or drugs. For instance, Adsorption of L-Tryptophan-derived chiral Schiff bases on stainless steel surface for the prevention of corrosion investigates the use of indole derivatives in materials science, demonstrating their potential in protecting metals from corrosion in acidic environments, which could have implications for industrial applications (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . They have been found in many important synthetic drug molecules, which suggests they could have a variety of targets depending on the specific derivative .
Mode of action
The specific mode of action would depend on the target of the indole derivative. In general, these compounds are thought to interact with their targets to modulate their activity, leading to various biological effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. They could potentially influence cell signaling, gene expression, enzyme activity, and more .
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)21-15(20)17-12(8-9-14(18)19)10-11-6-4-5-7-13(11)17/h4-7,10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYJHSGSZACNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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